
N,N'-二叔丁氧羰基-1,4-丁二胺
描述
N,N’-Di-Boc-1,4-butanediamine, also known as tert-butyl N,N’-bis(tert-butoxycarbonyl)-1,4-butanediamine, is a chemical compound with the molecular formula C14H28N2O4. It is a derivative of 1,4-butanediamine, where both amine groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionalities.
科学研究应用
N,N’-Di-Boc-1,4-butanediamine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Drug Development: Employed in the synthesis of pharmacologically active compounds and drug intermediates.
Material Science: Utilized in the modification of nanoparticles for imaging and drug delivery applications.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules through its amine functionalities.
生化分析
Biochemical Properties
The role of N,N’-Di-Boc-1,4-butanediamine in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in modifying iron oxide nanoparticles for imaging and drug delivery .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Di-Boc-1,4-butanediamine can be synthesized through the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
H2N-(CH2)4-NH2+2(Boc)2O→(Boc)HN-(CH2)4-NH(Boc)+2CO2
Industrial Production Methods
On an industrial scale, the synthesis of N,N’-Di-Boc-1,4-butanediamine follows similar principles but may involve optimized reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N’-Di-Boc-1,4-butanediamine primarily undergoes deprotection reactions to remove the Boc groups, revealing the free amine functionalities. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid (HCl) in dioxane.
Substitution: Nucleophilic substitution reactions can occur at the amine sites once deprotected.
Major Products Formed
Deprotection: 1,4-butanediamine and carbon dioxide.
Substitution: Various substituted 1,4-butanediamine derivatives depending on the nucleophile used.
作用机制
The primary function of N,N’-Di-Boc-1,4-butanediamine is to protect amine groups during chemical reactions. The Boc groups prevent unwanted side reactions by temporarily masking the reactivity of the amines. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions, restoring the free amine functionalities for further use.
相似化合物的比较
Similar Compounds
N-Boc-1,4-butanediamine: A mono-protected version of 1,4-butanediamine with one Boc group.
N-Boc-1,3-propanediamine: A similar compound with a shorter carbon chain.
N-Boc-1,6-hexanediamine: A similar compound with a longer carbon chain.
Uniqueness
N,N’-Di-Boc-1,4-butanediamine is unique in that it provides dual protection for both amine groups in 1,4-butanediamine, allowing for selective and controlled reactions. This dual protection is particularly useful in complex synthetic pathways where multiple steps are required, and the amine groups need to be protected throughout the process.
属性
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZLAYXMYQYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



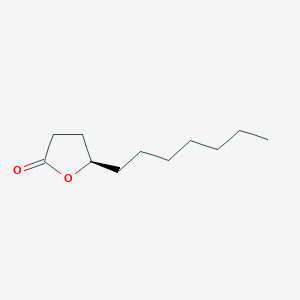
![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)




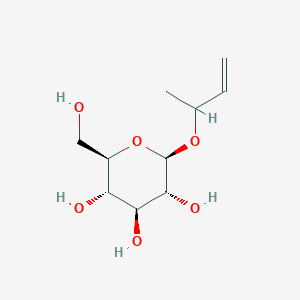
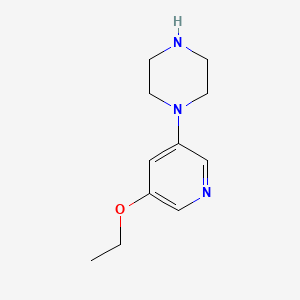
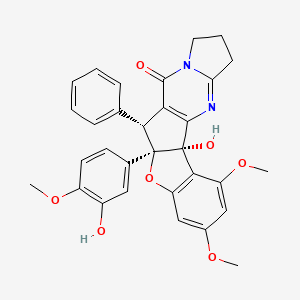

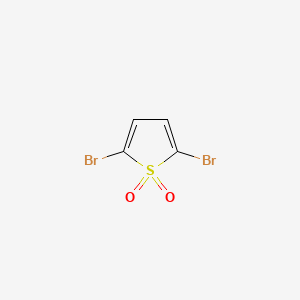
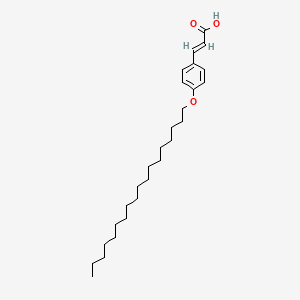
![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)
